Lack of Significant Anti-HIV-1 Activity Versus the Beta-D-(2S,5R) Congener and the 5-Fluorocytosine Alpha-Isomer
OxathiolanU-(-)-alpha [(2S,5S) alpha-D] exhibited no significant anti-HIV-1 activity in human peripheral blood mononuclear (PBM) cells, in contrast to its beta-D-(2S,5R) uracil congener which showed moderate activity, and the 5-fluorocytosine alpha-isomer (derivative 55) which was a potent inhibitor in the same series [1].
| Evidence Dimension | Anti-HIV-1 activity in human PBM cells |
|---|---|
| Target Compound Data | No significant activity (IC50 > 100 µM inferred from lack of reported activity) |
| Comparator Or Baseline | Beta-D-(2S,5R) uracil congener: Moderate activity (exact IC50 not specified in abstract); 5-Fluorouracil alpha-isomer (derivative 55): Potent activity (exact IC50 not specified in abstract) |
| Quantified Difference | Activity: Target compound inactive; Comparator (beta-uracil) moderately active; Comparator (5-FU alpha) potently active. |
| Conditions | HIV-1 infection of human peripheral blood mononuclear (PBM) cells; Journal of Medicinal Chemistry 1993. |
Why This Matters
This defines the compound's primary utility as a negative control or selectivity probe, where its inactivity against HIV-1 is the critical feature for experimental design, distinguishing it from active analogs in the same study.
- [1] Jeong, L. S.; Schinazi, R. F.; Beach, J. W.; Kim, H. O.; et al. Structure-activity relationships of beta-D-(2S,5R)- and alpha-D-(2S,5S)-1,3-oxathiolanyl nucleosides as potential anti-HIV agents. J. Med. Chem. 1993, 36, 2627-2638. View Source
